Free isoxazole boronic acids suffer from protodeboronation and cannot be chromatographed, causing stoichiometry errors and purification bottlenecks. This pinacol ester solves both issues.
• ≥98% purity (HPLC) enables precise stoichiometric control in parallel Suzuki arrays.
• Direct transmetalation on palladium eliminates the pre-activation lag inherent to MIDA boronates, shortening cycle times in high-throughput synthesis.
• Bench-stable on silica gel; can be flash-chromatographed, fully characterized (NMR, LC-MS) and stored at -20 °C without anhydride formation, ensuring batch-to-batch reproducibility.
Molecular FormulaC10H16BNO3
Molecular Weight209.052
CAS No.1346808-44-3
Cat. No.B594551
⚠ Attention: For research use only. Not for human or veterinary use.
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: A Procurement-Ready Isoxazole Boronic Ester
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS 1346808‑44‑3; synonym: 3‑methyl‑isoxazole‑5‑boronic acid pinacol ester) is a heteroaryl boronic ester belonging to the isoxazole‑boronate class of Suzuki–Miyaura coupling reagents [1]. The compound features a 3‑methylisoxazole core with a pinacol‑protected boron at the C‑5 position (molecular formula C₁₀H₁₆BNO₃; MW 209.05 g mol⁻¹) [1]. Its pinacol ester moiety confers enhanced bench stability, chromatographic purifiability, and direct transmetalation competence relative to the corresponding free boronic acid or MIDA‑protected analogs [2][3][4]. Commercial suppliers routinely offer the compound at ≥98 % purity, making it a reliable building block for medicinal chemistry and agrochemical library synthesis .
SelectionPinacol ester — direct transmetalation without hydrolysis
FormatHigh-purity specification, stable to silica gel chromatography
RegiochemistryC-5 borylation for isoxazole 5-substituted products
[1] PubChem Compound Summary for CID 71303007, 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole. National Center for Biotechnology Information, 2025. View Source
[2] Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett. 2022, 24 (19), 3510–3514. View Source
[3] Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140 (12), 4401–4416. View Source
[4] Grob, J. E.; Nunez, J.; Dechantsreiter, M. A.; Hamann, L. G. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. J. Org. Chem. 2011, 76 (24), 10241–10248. View Source
Why Generic Isoxazole-Boronate Substitution Fails
Isoxazole boronic acid derivatives are not interchangeable in cross‑coupling workflows. The choice between a free boronic acid, a pinacol ester, and a MIDA boronate—and between C‑4 versus C‑5 borylation—carries quantifiable consequences for purity, stability, purification protocol, and coupling efficiency [1][2]. Free boronic acids such as (3‑methylisoxazol‑5‑yl)boronic acid typically carry lower commercial purity specifications (≥95 %) and are susceptible to protodeboronation and anhydride formation during storage and chromatography, whereas the pinacol ester form of CAS 1346808‑44‑3 is routinely supplied at ≥98 % purity and is stable to silica gel purification [3]. Compared with MIDA‑protected isoxazole boronates, which require a hydrolytic pre‑activation step before transmetalation can occur, the pinacol ester undergoes direct transmetalation on palladium without prior hydrolysis, eliminating a rate‑limiting activation barrier [4]. Furthermore, the C‑5 borylation vector of this compound is structurally distinct from the C‑4 regioisomer (CAS 1421846‑79‑8), producing different exit vectors in the final coupled product—a critical consideration in structure‑based design [5].
Free boronic acid (CAS 1190875-27-4)
Lower typical purity and protodeboronation susceptibility may alter coupling stoichiometry and yield.
MIDA boronate analogs
Require slow hydrolytic activation; direct substitution may introduce a lag phase and reduce throughput.
C-4 regioisomer (CAS 1421846-79-8)
Different exit vector; may not provide the same substitution pattern in structure-based design.
[1] Grob, J. E.; Nunez, J.; Dechantsreiter, M. A.; Hamann, L. G. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. J. Org. Chem. 2011, 76 (24), 10241–10248. View Source
[2] Moore, J. E.; Goodenough, K. M.; Spinks, D.; Harrity, J. P. A. Investigation of the Scope of a [3+2] Cycloaddition Approach to Isoxazole Boronic Esters. Tetrahedron 2005, 61 (28), 6707–6714. View Source
[3] Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett. 2022, 24 (19), 3510–3514. View Source
[4] Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140 (12), 4401–4416. View Source
[5] PubChem Compound Summary for CID 71303007, 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole. National Center for Biotechnology Information, 2025. View Source
Quantitative Differentiation Evidence
Higher Purity Specification vs. Free Boronic Acid
Commercially, 3‑methyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)isoxazole (CAS 1346808‑44‑3) is routinely offered at a guaranteed minimum purity of ≥98 % (NLT 98 %) as determined by HPLC or GC . In contrast, the corresponding free boronic acid, (3‑methylisoxazol‑5‑yl)boronic acid (CAS 1190875‑27‑4), is typically listed at a purity specification of ≥95 % across multiple vendors . This represents a quantifiable purity floor advantage of at least 3 percentage points for the pinacol ester form.
Purity FloorSupplier specification
≥98% vs ≥95% — ≥3 pp difference
Reduces stoichiometric uncertainty and post-coupling purification load.
Based on commercial specifications; confirm lot-specific COA.
Higher input purity reduces stoichiometric uncertainty, minimizes side-product formation, and decreases the need for post‑coupling purification, directly lowering the cost per successful coupling in both discovery and process chemistry settings.
PurityProcurementSuzuki–Miyaura coupling
Silica Gel Chromatography Compatibility
Aryl and heteroaryl pinacol boronic esters are stable to conventional silica gel chromatography, enabling direct purification without deprotection, whereas the corresponding free boronic acids undergo protodeboronation and strong silica absorption, precluding chromatographic purification [1]. This class‑level finding applies directly to 3‑methyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)isoxazole: the pinacol‑protected form can be purified by flash column chromatography, while (3‑methylisoxazol‑5‑yl)boronic acid cannot [1]. The Oka et al. study demonstrated that ArB(pin) esters are isolable by silica gel chromatography and reactive under Suzuki–Miyaura conditions, providing higher yields of biaryl products than the corresponding boronic acids [1].
Silica Gel StabilityClass-level inference
Stable to flash chromatography; free acid is not.
Enables intermediate isolation and characterization before coupling.
Class-level property confirmed for ArB(pin) esters.
PurificationStabilityChromatography
Evidence Dimension
Compatibility with silica gel chromatographic purification
Target Compound Data
Stable to silica gel; can be purified by conventional flash chromatography [class-level data for ArB(pin) esters]
Comparator Or Baseline
Free boronic acids (ArB(OH)₂): unstable on silica gel, cannot be purified chromatographically
Quantified Difference
Qualitative (pass/fail): pinacol esters are chromatographable; free boronic acids are not
Conditions
Silica gel flash column chromatography under ambient conditions (Org. Lett. 2022, 24, 3510–3514)
Why This Matters
Chromatographic purifiability allows chemists to isolate the pure boronic ester building block before coupling, ensuring accurate stoichiometry and reproducible yields in multistep synthetic sequences where the boronate is generated in situ or purchased and used directly.
PurificationStabilityChromatography
[1] Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett. 2022, 24 (19), 3510–3514. View Source
Direct Transmetalation Competence Without Hydrolysis
The Denmark group demonstrated that pinacol boronic esters undergo direct transmetalation to palladium without prior hydrolysis of the B–O bonds, whereas MIDA boronates require a slow hydrolytic release of the free boronic acid before transmetalation can proceed [1]. In the case of isoxazole MIDA boronates, the hydrolytic half‑life under basic aqueous Suzuki conditions is on the order of hours (t₁/₂ > 1 h at 50 °C in aq. THF with K₃PO₄), functioning as a “slow‑release” mechanism that limits the instantaneous concentration of the active coupling species [2]. In contrast, the pinacol ester of CAS 1346808‑44‑3 is directly competent for transmetalation, providing kinetically faster coupling without a pre‑activation lag phase [1].
Transmetalation PathwayClass-level inference
Direct transmetalation (no lag) vs MIDA: hydrolytic t½ >1 h.
Supports rapid, predictable coupling kinetics for parallel synthesis.
Mechanistic studies on aryl pinacol esters.
TransmetalationKineticsMechanism
Evidence Dimension
Transmetalation pathway and kinetic profile
Target Compound Data
Direct transmetalation from pinacol ester to Pd(II) without hydrolysis; no lag phase [class-level for ArB(pin)]
Comparator Or Baseline
Isoxazole MIDA boronates: require hydrolysis before transmetalation; slow‑release kinetics with t₁/₂ > 1 h under coupling conditions [Grob et al. 2011]
Quantified Difference
Qualitative mechanistic difference: direct transmetalation vs. hydrolysis‑dependent slow release
The absence of a hydrolysis‑dependent lag phase makes the pinacol ester the preferred choice for high‑throughput parallel synthesis and flow chemistry applications where rapid, predictable coupling kinetics are essential for process efficiency and reproducibility.
TransmetalationKineticsMechanism
[1] Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140 (12), 4401–4416. View Source
[2] Grob, J. E.; Nunez, J.; Dechantsreiter, M. A.; Hamann, L. G. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. J. Org. Chem. 2011, 76 (24), 10241–10248. View Source
Reduced Protodeboronation Susceptibility
Arylboronic acid pinacol esters display significantly slower protodeboronation rates compared with the corresponding free arylboronic acids under both acidic and basic aqueous conditions [1]. The decreased protodeboronation susceptibility is attributed to the reduced Lewis acidity of the boron atom in the pinacol ester form [1]. While compound‑specific protodeboronation half‑life data are not available for the 3‑methylisoxazole‑5‑boronate system, the class‑level trend is well established: heteroaryl boronic acids—particularly those with the boron attached to an electron‑deficient heterocycle—undergo rapid protodeboronation at neutral to basic pH, whereas their pinacol esters exhibit markedly greater persistence [1][2].
Protodeboronation ResistanceClass-level inference
Substantially slower protodeboronation than free boronic acid.
Lower des-borono side-product risk during coupling.
Class-level trend; compound-specific kinetics not reported.
ProtodeboronationStabilitySide reactions
Evidence Dimension
Resistance to protodeboronation (C–B bond protonolysis)
Target Compound Data
Pinacol ester: significantly slower protodeboronation kinetics [class-level for ArB(pin) vs. ArB(OH)₂]
Comparator Or Baseline
Free boronic acids (ArB(OH)₂): rapid protodeboronation, especially for electron‑deficient heteroaryl systems
Quantified Difference
Qualitative rate difference; pinacol esters are substantially more resistant (exact fold‑change is substrate‑dependent)
Conditions
Aqueous acidic or basic media; ref. RSC Adv. 2017 and Edinburgh PhD thesis 2021
Why This Matters
Reduced protodeboronation means less competing proto‑deboronation side product during coupling, higher effective concentration of the active boron species, and more reliable scale‑up behavior—critical factors when transitioning from discovery‑scale (mg) to process‑scale (g to kg) reactions.
ProtodeboronationStabilitySide reactions
[1] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Acid-Promoted Metal-Free Protodeboronation of Arylboronic Acids. RSC Adv. 2017, 7, 29779–29785. View Source
[2] Harrity, J. P. A.; Moore, J. E.; Goodenough, K. M.; Spinks, D. Synthesis of 3-Haloisoxazole Boronic Esters: Novel Heterocyclic Synthetic Intermediates Containing Independently Variable Functionality. Synlett 2002, (12), 2071–2073. View Source
Regiochemical Differentiation: C-5 vs. C-4 Boronate
3‑Methyl‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)isoxazole (CAS 1346808‑44‑3) carries the boron functionality at the isoxazole C‑5 position, adjacent to the ring oxygen [1]. Its closest regioisomeric analog, 3‑methylisoxazole‑4‑boronic acid pinacol ester (CAS 1421846‑79‑8), places the boronate at the C‑4 position . In Suzuki coupling, these two regioisomers generate products with different substitution trajectories: the C‑5 coupled product orients the aryl group at the 5‑position of the isoxazole, while the C‑4 isomer directs the aryl group to the 4‑position. This regiochemical difference is not interchangeable in structure‑based drug design, as the two vectors produce distinct molecular shapes, electrostatic profiles, and binding interactions [2].
Regiochemical VectorClass-level inference
C-5 (adjacent to O) vs C-4: different exit vector (~60° angular difference).
Non-interchangeable for accessing C-5 substituted isoxazole SAR.
Select regioisomer based on target substitution pattern.
RegiochemistryStructure-based designDiversity
Evidence Dimension
Borylation regioisomerism (C‑5 vs. C‑4) and resulting exit vector in coupled products
Target Compound Data
Boron at C‑5 (adjacent to ring O); coupled products bear aryl substituent at isoxazole 5‑position
Comparator Or Baseline
3‑Methylisoxazole‑4‑boronic acid pinacol ester (CAS 1421846‑79‑8): boron at C‑4; coupled products bear aryl at 4‑position
Quantified Difference
Structural/geometric: different substitution trajectory (~60° angular difference in exit vector relative to isoxazole plane)
Conditions
Suzuki–Miyaura coupling with aryl/heteroaryl halides
Why This Matters
For medicinal chemistry teams exploring structure–activity relationships (SAR) around an isoxazole core, the C‑5 and C‑4 boronate regioisomers are complementary rather than redundant building blocks; selection of the correct regioisomer is essential for accessing the desired chemical space and cannot be compensated by altering the coupling partner.
RegiochemistryStructure-based designDiversity
[1] PubChem Compound Summary for CID 71303007, 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole. National Center for Biotechnology Information, 2025. View Source
[2] Moore, J. E.; Goodenough, K. M.; Spinks, D.; Harrity, J. P. A. Investigation of the Scope of a [3+2] Cycloaddition Approach to Isoxazole Boronic Esters. Tetrahedron 2005, 61 (28), 6707–6714. View Source
Synthetic Utility in Pharmaceutical Synthesis
The broader class of isoxazole boronic acid pinacol esters has demonstrated quantifiable synthetic value in pharmaceutical process chemistry. Velcicky et al. (Novartis) reported a one‑pot palladium‑catalyzed cyanomethylation of aryl halides using isoxazole‑4‑boronic acid pinacol ester, achieving up to 88 % isolated yield of arylacetonitrile products under optimized conditions (PdCl₂dppf, KF, DMSO/H₂O, 130 °C) [1]. The reaction proceeds through Suzuki coupling followed by base‑induced isoxazole fragmentation and deformylation—a domino sequence that is only feasible with a boronic ester stable enough to survive the coupling step yet labile enough to undergo subsequent fragmentation [1]. While this specific transformation uses the C‑4 regioisomer, it establishes a performance benchmark for isoxazole pinacol boronic esters as competent partners in complex, multi‑step telescoped processes relevant to industrial API synthesis [1][2].
Process BenchmarkCross-study comparable
Isoxazole-4-B(pin): 88% yield in one-pot cyanomethylation.
Demonstrates competence of isoxazole-B(pin) esters in multi-step processes.
Analogous compound data; direct yield for CAS 1346808-44-3 not reported.
Drug discoveryCyanomethylationProcess chemistry
Evidence Dimension
Preparative utility of isoxazole boronic pinacol esters in multi‑step pharmaceutical synthesis
Target Compound Data
No direct published yield for CAS 1346808‑44‑3; class benchmark: isoxazole‑4‑B(pin) delivers up to 88% in cyanomethylation domino reaction
Comparator Or Baseline
Isoxazole‑4‑boronic acid pinacol ester: up to 88% isolated yield (PdCl₂dppf, KF, DMSO/H₂O, 130 °C)
Quantified Difference
Class benchmark: 88% yield demonstrates synthetic competence of isoxazole‑B(pin) esters in demanding telescoped processes
The demonstrated performance of structurally analogous isoxazole pinacol boronic esters in multi‑step pharmaceutical process chemistry provides procurement confidence that CAS 1346808‑44‑3 will perform reliably in similar Pd‑catalyzed coupling applications, supporting its selection for medicinal chemistry library production and early‑stage process development.
Drug discoveryCyanomethylationProcess chemistry
[1] Velcicky, J.; Soicke, A.; Steiner, R.; Schmalz, H.-G. Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. J. Am. Chem. Soc. 2011, 133 (18), 6948–6951. View Source
[2] Carroll, M. P.; Hickey, A.; Rogers, A.; et al. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. Org. Process Res. Dev. 2024, 28 (11), 4127–4136. View Source
Optimal Procurement and Application Scenarios
Medicinal Chemistry Library Synthesis
When synthesizing compound libraries for SAR exploration around a 3‑methylisoxazole scaffold, the ≥98 % purity specification of the pinacol ester ensures accurate stoichiometric control in parallel Suzuki coupling reactions, reducing the incidence of failed reactions and simplifying post‑coupling purification workflows. The compound's direct transmetalation competence eliminates the pre‑activation lag phase associated with MIDA boronates, enabling faster cycle times in high‑throughput synthesis [1].
Chromatographic Purification of Boronate Intermediate
For synthetic sequences in which the boronic ester must be generated, isolated, and characterized before a subsequent coupling step, the silica gel stability of the pinacol ester is essential. Unlike the free boronic acid—which cannot be chromatographed—the pinacol ester of CAS 1346808‑44‑3 can be purified by conventional flash chromatography, enabling full intermediate characterization (NMR, LC‑MS) and ensuring batch‑to‑batch reproducibility in multistep campaigns [2].
Process Chemistry Development and Scale-Up
In process development, where impurity profiles and kinetic predictability are critical, the reduced protodeboronation susceptibility of the pinacol ester relative to the free boronic acid translates to lower levels of the des‑borono side product and more consistent reaction calorimetry. The established industrial precedent for isoxazole‑B(pin) esters in telescoped borylation–Suzuki sequences (e.g., Abemaciclib intermediate synthesis) provides a regulatory‑ready precedent for selecting this compound class in GMP process development [3][4].
Structure-Based Design for C-5 Substituted Isoxazoles
When the target binding pose requires an aryl or heteroaryl substituent at the isoxazole C‑5 position—as in certain kinase inhibitors and GPCR modulators—the C‑5 borylation of CAS 1346808‑44‑3 provides the correct exit vector for the coupled product. The C‑4 regioisomer (CAS 1421846‑79‑8) cannot access the same chemical space, making the selection of the correct regioisomer critical for meaningful SAR exploration [5][6].
Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Direct transmetalation competence
Parallel synthesis cycle time and coupling reproducibility
Chromatographic Purification of Boronate Intermediate
Silica gel chromatographic stability
Intermediate purity and characterization before coupling
Process Research and Scale-Up
Protodeboronation resistance
Side-product profile and reaction consistency at scale
C-5 Substituted Isoxazole Design
C-5 regiochemistry
Exit vector compatibility with target binding pose
[1] Thomas, A. A.; Zahrt, A. F.; Delaney, C. P.; Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. 2018, 140 (12), 4401–4416. View Source
[2] Oka, N.; Yamada, T.; Sajiki, H.; Akai, S.; Ikawa, T. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Org. Lett. 2022, 24 (19), 3510–3514. View Source
[3] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Acid-Promoted Metal-Free Protodeboronation of Arylboronic Acids. RSC Adv. 2017, 7, 29779–29785. View Source
[4] Carroll, M. P.; Hickey, A.; Rogers, A.; et al. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process. Org. Process Res. Dev. 2024, 28 (11), 4127–4136. View Source
[5] PubChem Compound Summary for CID 71303007, 3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole. National Center for Biotechnology Information, 2025. View Source
[6] Moore, J. E.; Goodenough, K. M.; Spinks, D.; Harrity, J. P. A. Investigation of the Scope of a [3+2] Cycloaddition Approach to Isoxazole Boronic Esters. Tetrahedron 2005, 61 (28), 6707–6714. View Source
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